3-(3,3-Difluoropropoxy)benzoic acid
Description
3-(3,3-Difluoropropoxy)benzoic acid (CAS: 1781520-86-2) is a fluorinated benzoic acid derivative with the molecular formula C₁₀H₁₀F₂O₃ and a molecular weight of 216.19 g/mol . The compound features a benzoic acid backbone substituted at the 3-position with a 3,3-difluoropropoxy group (–O–CH₂–CF₂–CH₃). The difluoropropoxy moiety introduces steric bulk and lipophilicity, which can influence pharmacokinetic properties such as solubility, metabolic stability, and membrane permeability.
Properties
Molecular Formula |
C10H10F2O3 |
|---|---|
Molecular Weight |
216.18 g/mol |
IUPAC Name |
3-(3,3-difluoropropoxy)benzoic acid |
InChI |
InChI=1S/C10H10F2O3/c11-9(12)4-5-15-8-3-1-2-7(6-8)10(13)14/h1-3,6,9H,4-5H2,(H,13,14) |
InChI Key |
VGNALPSZSSIUSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCC(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Difluoropropoxy)benzoic acid typically involves the reaction of 3,3-difluoropropanol with a benzoic acid derivative under specific conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the benzoic acid, followed by the addition of 3,3-difluoropropanol to form the desired product through nucleophilic substitution .
Industrial Production Methods
Industrial production of 3-(3,3-Difluoropropoxy)benzoic acid may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(3,3-Difluoropropoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The difluoropropoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the difluoropropoxy group.
Major Products Formed
Oxidation: Carboxylate derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,3-Difluoropropoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(3,3-Difluoropropoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The difluoropropoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to the modulation of enzyme activity and signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural and physicochemical differences between 3-(3,3-Difluoropropoxy)benzoic acid and related benzoic acid derivatives:

Key Observations :
- Substituent Effects : The difluoropropoxy group in 3-(3,3-Difluoropropoxy)benzoic acid increases molecular weight and lipophilicity compared to simpler fluorinated analogs like 3,4-difluorobenzoic acid. This may enhance blood-brain barrier penetration or protein binding in drug design .
- Metabolic Pathways: Unlike 3-phenoxybenzoic acid (PBA), which is hydrolyzed to hydroxy derivatives, the difluoropropoxy group may resist enzymatic cleavage due to C–F bond stability, altering excretion profiles .
Toxicity and Bioactivity
While direct toxicity data for 3-(3,3-Difluoropropoxy)benzoic acid are unavailable, analogs provide insights:
- LogLD50 Trends: Fluorinated benzoic acids (e.g., 4-chlorobenzoic acid: LogLD50 = 7.065) generally exhibit moderate toxicity, whereas electron-donating groups (e.g., –NH₂ in 3-aminobenzoic acid: LogLD50 = 8.748) reduce toxicity .
- Metabolite Behavior : Unlike caffeic acid, which undergoes microbial reduction to dihydro derivatives, fluorinated ethers like 3-(3,3-Difluoropropoxy)benzoic acid may form stable fluoride-containing metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

